molecular formula C39H70N10O12S B12779113 Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val CAS No. 660442-78-4

Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val

Cat. No.: B12779113
CAS No.: 660442-78-4
M. Wt: 903.1 g/mol
InChI Key: ZBXCEPVFHFBOKJ-UGVUMALKSA-N
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Description

For instance, the presence of Gln and Leu aligns with peptides known to influence metabolic pathways and oxidative stress responses , while the Met and Val residues may contribute to hydrophobic interactions in biological systems .

Properties

CAS No.

660442-78-4

Molecular Formula

C39H70N10O12S

Molecular Weight

903.1 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C39H70N10O12S/c1-18(2)15-26(36(57)43-22(8)33(54)42-17-29(52)48-30(20(5)6)39(60)61)47-37(58)27(16-19(3)4)46-34(55)24(11-12-28(41)51)45-38(59)31(23(9)50)49-35(56)25(13-14-62-10)44-32(53)21(7)40/h18-27,30-31,50H,11-17,40H2,1-10H3,(H2,41,51)(H,42,54)(H,43,57)(H,44,53)(H,45,59)(H,46,55)(H,47,58)(H,48,52)(H,49,56)(H,60,61)/t21-,22-,23+,24-,25-,26-,27-,30-,31-/m0/s1

InChI Key

ZBXCEPVFHFBOKJ-UGVUMALKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is also protected.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Mutagenic primers and DNA polymerase in site-directed mutagenesis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like “Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide bond formation and stability.

    Biology: Serve as substrates for enzymes and play roles in signaling pathways.

    Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.

    Industry: Used in the development of biosensors and as components in drug delivery systems.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares AMTQLLAGV with structurally or functionally related peptides, focusing on sequence homology, molecular weight, and reported bioactivities:

Compound Sequence Molecular Weight Key Features Research Findings References
AMTQLLAGV Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val ~904 Da Contains Gln, Leu, and Val; potential antioxidant and receptor-binding motifs. Limited direct data; inferred roles based on amino acid functions (e.g., Gln in antioxidant activity). Current study
Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val EAAGIGILTV ~1003 Da Shares Ala, Gly, Leu, Thr, and Val; antigenic epitope for melanoma recognition. Recognized by T-cells in melanoma models; used in immunotherapy.
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH NDDCELCVNVACTGCL-OH ~1988 Da Contains Leu, Val, and Cys; therapeutic agent for autoimmune/infectious diseases. Synergistic effects with another peptide (Thr-Thr-Ser-Gln-Val-Arg-Pro-Arg) in preclinical models.
Ala-Gln Dipeptide AQ ~217 Da Contains Gln; widely studied for antioxidant and gut health effects. Enhances glutathione synthesis, reduces oxidative stress, and improves intestinal morphology in pigs.
Bombesin Analog (from ) Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) ~1600 Da Shares Gln, Ala, Val, Gly, Leu, and Met; targets gastrin-releasing peptide receptors. High affinity for GRPrs in prostate cancer cells; used in radiopharmaceutical imaging.

Key Observations:

The absence of cysteine (Cys) or disulfide bonds differentiates it from the therapeutic peptide in , which relies on Cys for structural stability and redox activity.

Functional Overlap :

  • Antioxidant Activity : The Gln residue in AMTQLLAGV aligns with studies showing that Gln-containing peptides (e.g., Ala-Gln) enhance glutathione synthesis and reduce lipid peroxidation in animal models .
  • Receptor Targeting : The Leu-Leu-Ala-Gly-Val motif resembles hydrophobic regions in Bombesin analogs, which bind to GRPrs overexpressed in cancers .

Metabolic Effects :

  • Val and Leu residues in AMTQLLAGV may influence metabolic pathways, as seen in studies where Val supplementation altered secondary metabolite production in Streptomyces .

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